molecular formula C6H12ClNO3 B112297 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride CAS No. 217299-03-1

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

Cat. No. B112297
M. Wt: 181.62 g/mol
InChI Key: ASFXLCNDBDHZGC-UHFFFAOYSA-N
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Description

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (4-ATPCH) is a synthetic compound used in scientific research. It is a derivative of pyran, a six-membered heterocyclic compound, and is composed of an amine group, a tetrahydropyran ring, and a carboxylic acid group. 4-ATPCH is a useful chemical reagent for many biochemical and physiological studies due to its unique properties.

Scientific Research Applications

Medicinal Chemistry Applications

In the realm of medicinal chemistry, derivatives of 4H-pyrans, including those related to 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, have been explored for their potential as drug candidates due to their versatile biological activities. For instance, pyrano[3,2-b]pyrans are recognized for their significant role in pharmaceutical chemistry owing to their broad range of biological activities. The synthesis of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans has been a focal point, leveraging the reactivity of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, a related γ-pyrone, for constructing various derivatives with potential medicinal applications (Borah, Dwivedi, & Chowhan, 2021).

Synthetic Chemistry Innovations

In synthetic chemistry, research has been dedicated to developing novel synthetic routes and reactivity profiles for 4H-pyran derivatives. For example, organobase-catalyzed three-component reactions have been utilized for synthesizing 2-aminopyrans and related compounds, demonstrating novel synthetic pathways for the construction of complex molecules starting from simple precursors. These methodologies afford efficient access to a wide range of structures for further functionalization and application in diverse chemical contexts (Moustafa et al., 2014).

Material Science and Corrosion Inhibition

Pyrans and their derivatives have also found applications in material science, particularly in corrosion inhibition. A study on pyran derivatives, including 2-amino-4H-pyran-3-carboxylate variants, revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency, acting as mixed-type inhibitors and adhering to the metal surface through an adsorption mechanism. The study combines experimental and computational approaches to elucidate the molecular basis of corrosion inhibition, contributing valuable insights into the development of new materials with enhanced protective properties (Saranya et al., 2020).

properties

IUPAC Name

4-aminooxane-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-6(5(8)9)1-3-10-4-2-6;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFXLCNDBDHZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370285
Record name 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

CAS RN

217299-03-1
Record name 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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